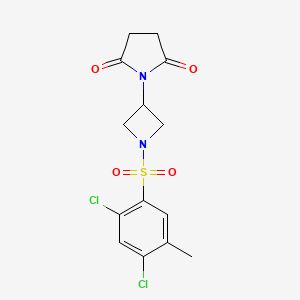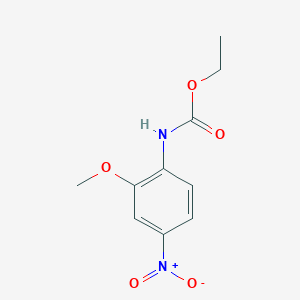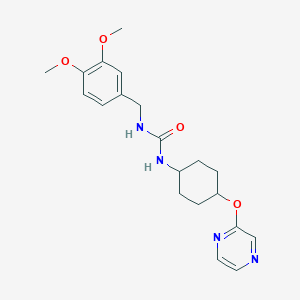![molecular formula C24H30N8O B2849403 {1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}[4-(2-pyridyl)piperazino]methanone CAS No. 1251679-46-5](/img/structure/B2849403.png)
{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}[4-(2-pyridyl)piperazino]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including pyrazole, pyrimidine, piperidine, and piperazine rings . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. These structures would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these functional groups are known to undergo a variety of chemical reactions. For example, pyrazoles can participate in reactions such as N-alkylation and N-acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole, pyrimidine, piperidine, and piperazine rings would likely make the compound a base .Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
Research has investigated the molecular interactions of certain compounds with cannabinoid receptors, providing insights into their potential pharmacological applications. For example, a study analyzed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on its conformational analysis and pharmacophore models to understand its binding interactions (Shim et al., 2002). This type of research aids in the development of targeted therapies for various conditions.
Antimicrobial and Anticancer Properties
Several studies have synthesized derivatives with the aim of evaluating their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives were investigated for their potential as antimicrobial and anticancer agents, with some compounds exhibiting higher activity than reference drugs (Hafez et al., 2016). Such research contributes to the discovery of new therapeutic agents for treating infectious diseases and cancer.
Activation of Cellular Pathways
Research into anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates has shown their ability to activate p53 in cervical cancer cells, leading to cell-cycle arrest and apoptosis. This indicates the potential for these compounds to be developed into treatments for cancers with low levels of p53 (Kamal et al., 2012).
Drug Development and Pharmacokinetics
Some compounds have been evaluated for their potential in drug development, including their metabolism, excretion, and pharmacokinetics. For example, research on a dipeptidyl peptidase IV inhibitor demonstrated its elimination pathways and metabolic stability, important factors in drug development (Sharma et al., 2012).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including their structural analysis through techniques like X-ray crystallography, provide foundational knowledge for further pharmaceutical applications (Lv et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-18-17-19(2)32(28-18)22-6-10-26-24(27-22)31-11-7-20(8-12-31)23(33)30-15-13-29(14-16-30)21-5-3-4-9-25-21/h3-6,9-10,17,20H,7-8,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMPGPHFBKQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)



![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)
![N-(thiophen-2-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2849330.png)
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2849337.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)


